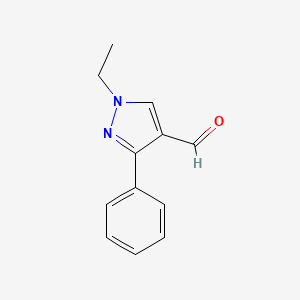

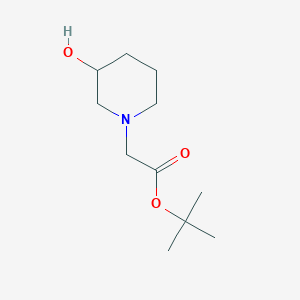

![molecular formula C10H12N4 B1443452 2-{1H-イミダゾ[4,5-b]ピリジン-2-イル}ピロリジン CAS No. 933706-99-1](/img/structure/B1443452.png)

2-{1H-イミダゾ[4,5-b]ピリジン-2-イル}ピロリジン

説明

2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

中枢神経系 (CNS) の調節

イミダゾ[4,5-b]ピリジン誘導体はGABA A受容体アゴニストとして同定されています 。この用途は、不安、不眠、てんかんなどのCNS疾患の治療法の開発において重要です。プリン類との構造的類似性により、これらの化合物は神経伝達物質受容体を調節し、神経変性疾患に対する治療の可能性を提供します。

プロトンポンプ阻害

これらの誘導体はプロトンポンプ阻害剤として作用することが判明しています 。この用途は、胃食道逆流症 (GERD) や消化性潰瘍などの消化器系の状態を管理するために不可欠です。胃のH+/K+ ATPaseを阻害することにより、胃酸の分泌を抑制し、酸関連障害から解放されます。

抗炎症活性

イミダゾ[4,5-b]ピリジン骨格は、非ステロイド系抗炎症薬 (NSAID) 活性にも関連しています 。この特性は、既存のNSAIDとは異なる副作用プロファイルを備えた、関節炎などの状態を治療する可能性のある新しい抗炎症薬を開発するために有益です。

抗菌性

最近の研究では、新しいイミダゾ[4,5-b]ピリジン誘導体の抗菌特性が調査されています 。これらの化合物はさまざまな細菌株に対して有望な結果を示しており、抗生物質耐性感染症に対抗するための潜在的な用途を示唆しています。

がん治療

イミダゾ[4,5-b]ピリジン誘導体は、がん細胞の機能に不可欠な細胞経路に影響を与える能力を示しています 。特に、腫瘍の増殖と転移に関与する特定の経路を標的にした抗がん剤としての可能性が調査されています。

糖尿病の管理

これらの化合物が2型糖尿病の管理において重要な側面である、炭水化物代謝に関与する酵素の阻害剤として作用する可能性があるという証拠があります 。これらの酵素を調節することにより、血糖値を制御するのに役立ちます。

キナーゼ阻害

誘導体はc-Metキナーゼ阻害剤の最適化に使用されてきました 。これは、がん治療において関連しています。キナーゼ阻害剤は、がん細胞の増殖と拡散に寄与する特定の酵素を阻害することができ、標的療法において貴重なツールとなります。

発光特性

イミダゾ[4,5-b]ピリジン誘導体は発光特性を持つことが報告されています 。これは、オプトエレクトロニクスデバイス、センサー、イメージング技術など、さまざまな技術的な用途で利用できます。これは、材料科学と生体医用イメージングの分野において新たな可能性を開きます。

作用機序

Target of Action

The primary target of 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine is the α-glucosidase enzyme . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the breakdown of complex carbohydrates into glucose.

Mode of Action

2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine interacts with the α-glucosidase enzyme by forming hydrogen bonds with specific amino acids in the enzyme’s active site . The imidazo-pyridine group of the compound forms a hydrogen bond with Asp1526, while the pyrrolidine ring is stabilized by π–π stacking with Phe1560 .

Biochemical Pathways

The inhibition of the α-glucosidase enzyme by 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine affects the carbohydrate metabolism pathway . By inhibiting α-glucosidase, the compound prevents the breakdown of complex carbohydrates into glucose, thereby reducing postprandial blood glucose levels .

Pharmacokinetics

The compound’s ability to inhibit α-glucosidase suggests that it may have good bioavailability .

Result of Action

The inhibition of α-glucosidase by 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine results in a decrease in postprandial blood glucose levels . This can be beneficial in the management of conditions such as type-II diabetes mellitus .

生化学分析

Biochemical Properties

2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . The compound forms hydrogen bonds with key amino acid residues in the enzyme’s active site, thereby preventing substrate binding and subsequent enzymatic activity. Additionally, 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine exhibits binding interactions with proteins involved in cell signaling pathways, which can modulate various cellular processes .

Cellular Effects

The effects of 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine on cellular function are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This modulation can affect downstream signaling pathways, ultimately influencing cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity through direct binding to the enzyme’s active site. This binding can involve hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with aromatic residues . Additionally, the compound can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme activity. These interactions can lead to changes in gene expression and cellular function, as previously mentioned .

Temporal Effects in Laboratory Settings

The temporal effects of 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity. In in vitro and in vivo studies, the long-term effects of 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine on cellular function have been observed to include alterations in cell proliferation and viability .

Dosage Effects in Animal Models

In animal models, the effects of 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine vary with different dosages. At lower doses, the compound has been shown to exert beneficial effects, such as improved glucose metabolism and reduced inflammation . At higher doses, toxic and adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in its metabolism and clearance from the body . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which facilitate its excretion . These metabolic processes can influence the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, which can affect its intracellular concentration and localization . Additionally, binding to plasma proteins can influence its distribution and half-life in the body .

Subcellular Localization

The subcellular localization of 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine is critical for its activity and function. The compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to its site of action . The subcellular distribution can influence the compound’s interactions with biomolecules and its overall efficacy.

特性

IUPAC Name |

2-pyrrolidin-2-yl-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-3-7(11-5-1)10-13-8-4-2-6-12-9(8)14-10/h2,4,6-7,11H,1,3,5H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQVCOMZIBWLOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC3=C(N2)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

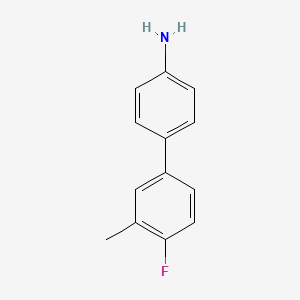

![2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol](/img/structure/B1443374.png)

amine](/img/structure/B1443381.png)

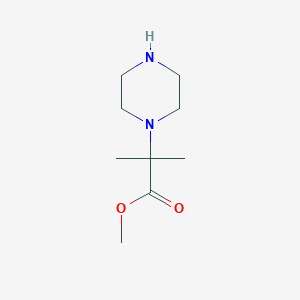

![[4-(2,2-Difluoroethoxy)benzyl]isopropylamine](/img/structure/B1443383.png)

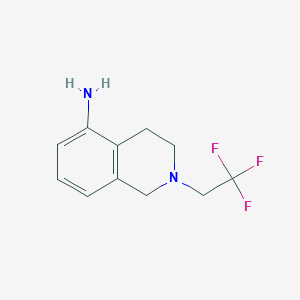

![4-[3-(Dimethylamino)phenoxy]benzonitrile](/img/structure/B1443386.png)

![2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1443387.png)

amine](/img/structure/B1443390.png)